molecular formula C15H12ClN5O2 B15059702 4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

Cat. No.: B15059702
M. Wt: 329.74 g/mol
InChI Key: KVKWFFCFQAPTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound with the molecular formula C17H13ClN4O2. This compound features a triazole ring, a nitrophenyl group, and a chloroaniline moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its triazole moiety.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. Additionally, the nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-((5-(3-nitrophenyl)-2-furyl)methylene)aniline
  • 4-Chloro-N-((5-(3-nitrophenyl)-2-furyl)methylene)-2-(trifluoromethyl)aniline
  • 3-Bromo-N-((5-(3-nitrophenyl)-2-furyl)methylene)aniline

Uniqueness

4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with furyl or other heterocyclic rings. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H12ClN5O2

Molecular Weight

329.74 g/mol

IUPAC Name

4-chloro-N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline

InChI

InChI=1S/C15H12ClN5O2/c16-11-4-6-12(7-5-11)17-9-14-18-15(20-19-14)10-2-1-3-13(8-10)21(22)23/h1-8,17H,9H2,(H,18,19,20)

InChI Key

KVKWFFCFQAPTTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.